molecular formula C12H10ClN3O4 B2440903 [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 930676-30-5

[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2440903
CAS No.: 930676-30-5
M. Wt: 295.68
InChI Key: JAFLZSFJYTXIPD-UHFFFAOYSA-N
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Description

[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a complex organic compound that features a combination of oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloropyridine moiety, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may focus on its potential therapeutic applications, such as its use in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be compared with other similar compounds, such as:

    [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-bromopyridine-3-carboxylate: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.

    [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-fluoropyridine-3-carboxylate: The presence of a fluorine atom can lead to different chemical and biological properties.

    [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-iodopyridine-3-carboxylate:

These comparisons highlight the uniqueness of this compound and its specific applications in various fields.

Properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-7-4-10(16-20-7)15-11(17)6-19-12(18)8-2-3-9(13)14-5-8/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFLZSFJYTXIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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